molecular formula C6H10N2S B060793 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine CAS No. 165736-07-2

1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine

Cat. No. B060793
M. Wt: 142.22 g/mol
InChI Key: ODTDYSAMTDHVSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine often involves reactions with various substituted aryl isocyanates and aryl isothiocyanates in the presence of catalysts or specific conditions to achieve novel urea and thiourea derivatives. For example, a series of novel urea and thiourea derivatives of a valsartan intermediate were synthesized, showcasing the diverse synthetic approaches that can be applied to such compounds (Vedavathi et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry, to elucidate their chemical structure and confirm the synthesis outcomes. These characterizations provide critical insights into the molecular framework and the functional groups present, aiding in the understanding of the compound's chemical behavior (Shimoga et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving such compounds often include condensation reactions, cyclization, and interactions with various reagents to form new derivatives with potential biological activities. These reactions highlight the chemical versatility and reactivity of the thiazolylmethanamine backbone, which can be leveraged to produce compounds with targeted properties (Zhi-we, 2014).

Scientific Research Applications

Synthesis and Characterization Applications

Synthesis and Characterization of a Novel 1,3-Dithiolane Compound 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine has been utilized in the synthesis and characterization of novel compounds. For instance, it was involved in synthesizing a 1,3-Dithiolane compound through a condensation reaction. This compound's structure was confirmed via NMR, and its crystal structure was analyzed using X-ray diffractions, showcasing its potential in material science and organic chemistry (Zhai, 2014).

Syntheses of Highly Functionalized Fused-Ring Heterocycles The chemical has been used in reactions involving keto–enol tautomers of various thiazolyl compounds, leading to the synthesis of highly functionalized fused-ring heterocycles. This indicates its utility in creating complex molecular structures useful in drug design and other applications (Silva, Henry, & Pittman, 2012).

Applications in Antimicrobial Activity

Synthesis and Antimicrobial Activity of New Urea and Thiourea Derivatives In the field of pharmacology, particularly in antimicrobial studies, 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine has been instrumental in synthesizing new urea and thiourea derivatives with significant antibacterial and antifungal activities. These derivatives have shown effectiveness against various microbial strains, indicating the compound's potential as a precursor in developing new antimicrobial agents (Vedavathi et al., 2017).

Design and Synthesis of Selective COX-2 Inhibitors The compound has been used to design and synthesize new imidazo[2,1-b]thiazole derivatives as selective COX-2 inhibitors. These derivatives showed potent inhibitory activity, suggesting the compound's relevance in medicinal chemistry, especially in developing anti-inflammatory drugs (Shahrasbi et al., 2018).

Future Directions

Thiazoles have been the focus of many research studies due to their diverse biological activities and potential therapeutic applications . Future research may focus on the design and development of new thiazole derivatives, including “1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine”, for various therapeutic applications.

properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-4-6(3-7)9-5(2)8-4/h3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTDYSAMTDHVSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649203
Record name 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine

CAS RN

165736-07-2
Record name 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (dimethyl-1,3-thiazol-5-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.